Fluticasone propionate-17beta-carboxylic acid (CAS 65429-42-7), also designated as Fluticasone Propionate EP Impurity A or GR36264, is the primary circulating and inactive metabolite of the potent corticosteroid fluticasone propionate. Formed in vivo via the CYP3A4-mediated hydrolysis of the parent drug's S-fluoromethyl carbothioate group, this compound features a highly specific fluorinated steroid backbone terminating in a carboxylic acid moiety [1]. In industrial and clinical procurement, it is an indispensable reference material for two critical workflows: the chromatographic impurity profiling of fluticasone API batches during pharmaceutical manufacturing, and the bioanalytical quantification of patient adherence in pharmacokinetic (PK) studies where the parent API is too rapidly cleared to be reliably measured.
Generic substitution with parent fluticasone propionate, structurally similar corticosteroids (like budesonide), or crude degradation mixtures fundamentally fails in both quality control and bioanalytical applications. In clinical monitoring, parent fluticasone propionate exhibits an oral bioavailability of less than 1% and is rapidly cleared from systemic circulation, making direct quantification prone to false negatives; only the specific 17beta-carboxylic acid metabolite provides a stable, highly concentrated target for LC-MS/MS adherence assays[1]. Furthermore, in API manufacturing, regulatory guidelines require exact structural matches for system suitability testing; substituting this specific impurity standard with a generic analog prevents the accurate baseline resolution and mass spectrometric calibration required to certify API purity and shelf-life stability.
In vitro assays utilizing human lung cytosol preparations demonstrate that fluticasone propionate-17beta-carboxylic acid is pharmacologically inactive, exhibiting approximately 2000-fold less affinity for the glucocorticoid receptor compared to the parent fluticasone propionate [1]. This massive reduction in binding affinity confirms that the CYP3A4-mediated cleavage of the S-fluoromethyl carbothioate group abolishes target engagement.
| Evidence Dimension | Glucocorticoid receptor binding affinity |
| Target Compound Data | ~1/2000th the affinity of parent API |
| Comparator Or Baseline | Fluticasone propionate (Parent API) |
| Quantified Difference | ~2000-fold reduction in receptor affinity |
| Conditions | In vitro human lung cytosol binding assay |
Proves the metabolite's pharmacological inactivity, ensuring that its accumulation in PK models does not confound the safety or HPA-axis suppression profiles of the active drug.
For sub-pg/mL quantification in human plasma, fluticasone propionate-17beta-carboxylic acid demonstrates a distinct mass-to-charge (m/z) transition of 453.3 → 293.2 in positive ionization mode, which is completely resolved from the parent fluticasone propionate transition of 501.1 → 293.2 [1]. This distinct mass signature, combined with differential retention times on C18 columns, allows for simultaneous, interference-free extraction and quantification using solid-phase extraction.
| Evidence Dimension | Precursor-to-product ion transition (m/z) |
| Target Compound Data | m/z 453.3 → 293.2 |
| Comparator Or Baseline | Fluticasone propionate (m/z 501.1 → 293.2) |
| Quantified Difference | 47.8 amu difference in precursor ion mass |
| Conditions | UPLC-MS/MS, positive ionization mode, human plasma matrix |
Enables the design of highly selective multiplexed LC-MS/MS assays essential for clinical adherence monitoring and metabolic clearance studies.
Following administration, parent fluticasone propionate is subject to near-complete first-pass metabolism, resulting in an oral bioavailability of <1% and peak plasma concentrations often falling below 10 pg/mL. In contrast, the 17beta-carboxylic acid metabolite is the predominant circulating species and accounts for 3% to 40% of fecal excretion [1].
| Evidence Dimension | In vivo systemic detectability and excretion |
| Target Compound Data | Primary circulating species; 3-40% of fecal excretion |
| Comparator Or Baseline | Fluticasone propionate (<1% oral bioavailability; negligible intact excretion) |
| Quantified Difference | Orders of magnitude higher systemic/excretory persistence |
| Conditions | In vivo human pharmacokinetic and metabolic clearance monitoring |
Dictates that buyers must procure the metabolite standard, rather than the parent API, to successfully monitor systemic exposure and patient adherence in clinical trials.
Utilized as the official European Pharmacopoeia (EP) Impurity A reference standard, this compound is critical for validating stability-indicating HPLC and UPLC assays. It ensures baseline resolution from the active pharmaceutical ingredient (API), allowing manufacturers to accurately quantify degradation products and certify the purity of fluticasone propionate inhalers and topical formulations [1].
Procured by clinical research organizations (CROs) to calibrate highly sensitive LC-MS/MS bioanalytical assays. Because the parent drug is rapidly cleared, measuring the 17beta-carboxylic acid in patient urine or plasma serves as the primary quantitative biomarker for verifying adherence to inhaled corticosteroid therapies during severe asthma trials [1].
Employed as a downstream reference marker in hepatocyte spheroid and human liver microsome models. By quantifying the formation rate of this specific metabolite, researchers can evaluate the impact of co-administered CYP3A4 inhibitors (e.g., ketoconazole) or inducers on the metabolic clearance of fluticasone propionate [1].
Irritant